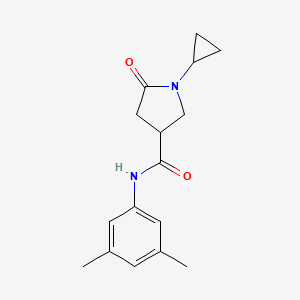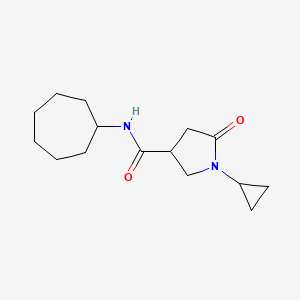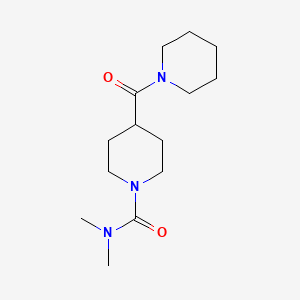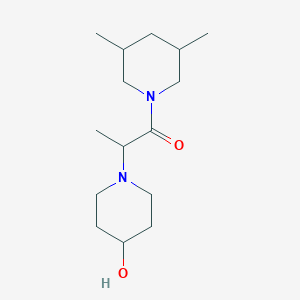
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as EPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPTM belongs to the class of compounds known as piperidines, which have been extensively studied for their pharmacological activities. In
Mecanismo De Acción
The mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme DNA topoisomerase I, which is involved in DNA replication and cell division. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can prevent cancer cells from dividing and growing. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can increase the levels of acetylcholine in the brain, improving cognitive function.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can improve cognitive function by increasing the levels of acetylcholine in the brain. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its potential toxicity, which requires careful handling and safety measures.
Direcciones Futuras
There are several future directions for the research and development of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone and its potential side effects.
Métodos De Síntesis
The synthesis of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-ethylpiperidine with 3-bromothiophene, followed by the addition of sodium hydride and methanone. The resulting product is purified through column chromatography, yielding (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone as a white solid with a high purity.
Aplicaciones Científicas De Investigación
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has demonstrated anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been investigated as a potential drug candidate for the treatment of bacterial infections.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHUAMSUHPQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)

![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)

![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)